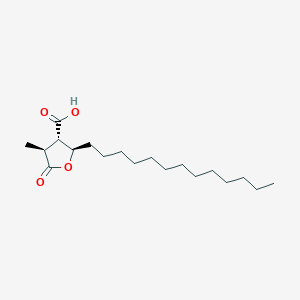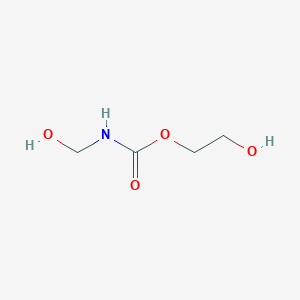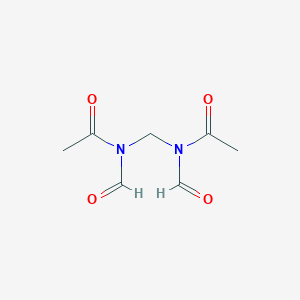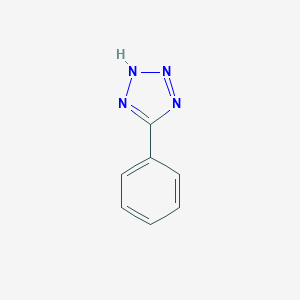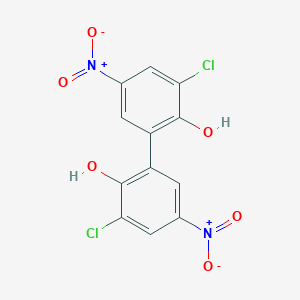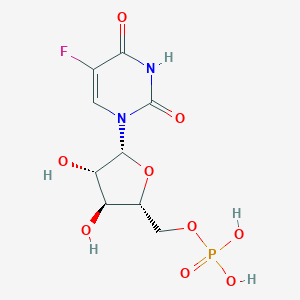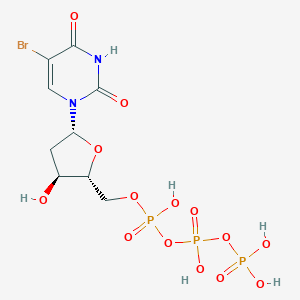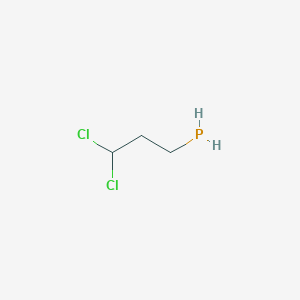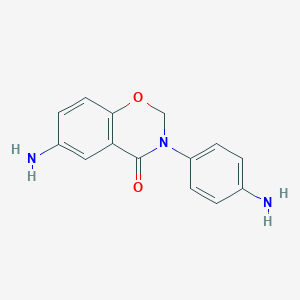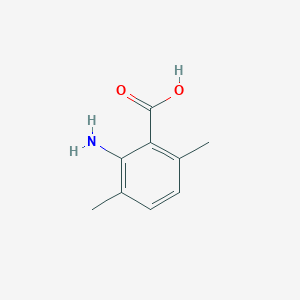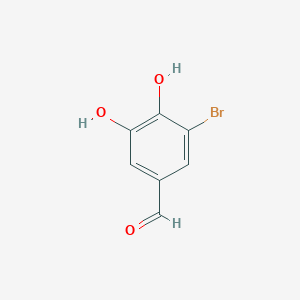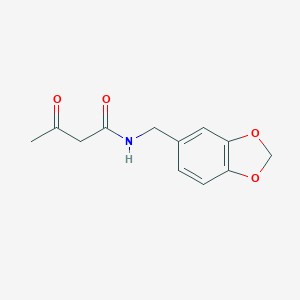
Tyrosylphenylalanine
Vue d'ensemble
Description
Tyrosylphenylalanine is a compound that can be inferred as a dipeptide composed of the amino acids tyrosine and phenylalanine. The metabolism and interactions of these amino acids have been extensively studied due to their importance in various biological processes. Phenylalanine is known to be hydroxylated to form tyrosine, which can then undergo further metabolic transformations . The study of these amino acids' metabolism is crucial for understanding their role in health and disease.
Synthesis Analysis
The synthesis of tyrosine from phenylalanine is a well-documented metabolic pathway. Phenylalanine hydroxylase catalyzes the hydroxylation of phenylalanine to tyrosine . This reaction is highly regiospecific, typically forming para-tyrosine (p-Tyr). However, a unique enzyme, phenylalanine 3-hydroxylase, has been identified to catalyze the formation of meta-tyrosine (m-Tyr) from phenylalanine . Additionally, the synthesis of labeled phenylalanine and tyrosine with isotopic markers has been used to study their metabolism, providing insights into the formation of ketone bodies and malic acid from these amino acids .
Molecular Structure Analysis
The molecular structures of tyrosine and phenylalanine have been studied to understand their contributions to the circular dichroism of proteins. The side chains of these amino acids exhibit specific transitions that can be calculated and contribute to the overall CD spectra of proteins . Moreover, the structural characterization of organotin(IV) derivatives of tyrosinylphenylalanine has been performed, revealing the coordination behavior of these compounds and providing models for metal–protein interactions .
Chemical Reactions Analysis
Tyrosine and phenylalanine undergo various chemical reactions, including hydroxylation and deprotonation. Tyrosine hydroxylase catalyzes the hydroxylation of tyrosine, and the mechanism has been studied using substituted phenylalanines . The gas-phase acidities of tyrosine and phenylalanine have been investigated, revealing multiple deprotonated structures for tyrosine and providing insights into their reactivity . Additionally, the hydroxylation of phenylalanine and tyrosine has been compared with other compounds like salicylate and tryptophan, showing the influence of pH and oxidants on product distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of tyrosine and phenylalanine are influenced by their functional groups and interactions with other molecules. The hydroxylation of phenylalanine to tyrosine affects their properties, such as their contributions to the circular dichroism of proteins . The stability of quinonoid complexes formed with tyrosine phenol-lyase and the binding constants of these complexes have been studied, highlighting the importance of tyrosine's phenolic group in enzyme interactions . The biosynthesis of m-tyrosine in plants through the hydroxylation of phenylalanine has been shown to occur via distinct pathways, which may have implications for the physical properties of these amino acids in different biological contexts .
Applications De Recherche Scientifique
-
Translational Incorporation of Modified Phenylalanines and Tyrosines
- Field : Biochemistry
- Application : This study demonstrates the inherent promiscuity of bacterial translation by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines .
- Methods : The study used an E. coli-derived cell-free system for the experiment .
- Results : The study showed that the aminoacyl-tRNA synthetases (aaRS) have at least two orders of magnitude higher specificity for the native substrate over these structural analogues .
-
Tyrosine, Phenylalanine, and Catecholamine Synthesis and Function in the Brain
- Field : Neuroscience
- Application : This research focuses on the role of Tyrosine and Phenylalanine as precursors for the monoamine neurotransmitters serotonin and the catecholamines (dopamine, norepinephrine, epinephrine) .
- Methods : The study examines the effects of elevating brain Tyrosine concentrations on catecholamine production .
- Results : The research found that elevating brain Tyrosine concentrations stimulates catecholamine production, an effect exclusive to actively firing neurons .
-
Phenylalanine and Tyrosine as Exogenous Precursors of Wheat
- Field : Plant Biology
- Application : This study focuses on the role of Phenylalanine and Tyrosine as exogenous precursors of wheat secondary metabolism through Phenylalanine Ammonia-Lyase (PAL) associated pathways .
- Methods : The study analyzed the effect of phenylalanine and tyrosine on the synthesis and accumulation of phenolic compounds, as well as lignin by means of the expression of a number of genes responsible for its biosynthesis .
- Results : The research found that aromatic amino acids, such as phenylalanine and tyrosine, largely stimulate this process, determining two ways of lignification in plant tissues .
-
Application of Bacterial Tyrosinases in Organic Synthesis
- Field : Biotechnology
- Application : This research explores the potential application of bacterial tyrosinases in organic synthesis .
- Methods : The study examines the biochemical characteristics of bacterial tyrosinases that make them more suited to applications requiring special operational conditions .
- Results : Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .
-
Biotechnological Production of L-Tyrosine
- Field : Biotechnology
- Application : This research focuses on the biotechnological methods to produce L-Tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions .
- Methods : The study explores the contrast between chemical production and biotechnological methods .
- Results : The research found that biotechnological methods can produce L-Tyrosine in a more environmentally friendly way .
- Tyrosine, Phenylalanine, and Tryptophan Undergo Self-Aggregation
- Field : Biotechnology
- Application : This research focuses on the self-aggregation properties of Tyrosine, Phenylalanine, and Tryptophan. These amino acids form organized structures, like fibrils and nanotubes .
- Methods : The study performed extensive molecular dynamics simulations to investigate the dynamics of the self-aggregations of these amino acids and studied the details of the formed structures .
- Results : The research found that these amino acids compose nanostructures with similarities and differences .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15(10-13-6-8-14(21)9-7-13)17(22)20-16(18(23)24)11-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWAPUBOXJWXMS-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosylphenylalanine | |
CAS RN |
17355-11-2 | |
| Record name | L-Tyrosyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



